Structural Differentiation: Butanamide vs. Carboximidamide at the Indoline 6-Position
The defining structural feature of CAS 1058413-10-7 is its butanamide side chain at the indoline 6-position. The most extensively characterized comparator scaffold—cis-N-(1-(4-(methylamino)cyclohexyl)indolin-6-yl)thiophene-2-carboximidamide (cis-45)—bears a thiophene-2-carboximidamide at the 6-position. This structural difference carries significant pharmacological consequences: the carboximidamide group is a bidentate hydrogen-bond donor/acceptor that engages the active-site glutamate residue in nNOS, whereas the butanamide moiety presents an alkyl-terminated amide with distinct hydrogen-bonding geometry and increased conformational flexibility [1]. Systematic SAR in the 1,6-disubstituted indoline series demonstrated that replacing the 6-carboximidamide with alternative functional groups profoundly alters NOS isoform selectivity and hERG channel activity [2]. No direct head-to-head biological comparison data exist for the specific butanamide substitution pattern; however, the class-level SAR provides a strong inferential basis for predicting divergent pharmacology.
| Evidence Dimension | 6-Position substituent identity and hydrogen-bonding capacity |
|---|---|
| Target Compound Data | Butanamide (–NH–CO–CH₂–CH₂–CH₃): monodentate hydrogen-bond acceptor (C=O), one H-bond donor (N–H), flexible alkyl chain, molecular weight contribution ~87 Da |
| Comparator Or Baseline | Thiophene-2-carboximidamide (cis-45): bidentate hydrogen-bond donor/acceptor, conformationally restricted, engages nNOS active-site Glu residue; Ki (nNOS) = 13 nM; nNOS/eNOS selectivity = 3844-fold; nNOS/iNOS selectivity = 321-fold |
| Quantified Difference | Structural difference only; no quantitative biological data available for the target compound with this substituent. Comparator pharmacological data are provided for contextual reference. |
| Conditions | Recombinant human NOS isoform inhibition assays; hERG patch-clamp electrophysiology; rat spinal nerve ligation model of neuropathic pain (comparator only) |
Why This Matters
The 6-position substituent is the primary driver of target engagement in this scaffold class; the butanamide group is structurally distinct from all published bioactive 1,6-disubstituted indolines, meaning that biological activity cannot be extrapolated from published nNOS inhibitor data without experimental validation.
- [1] Pensa, A. V.; Cinelli, M. A.; Li, H.; Chreifi, G.; Mukherjee, P.; Roman, L. J.; Martásek, P.; Poulos, T. L.; Silverman, R. B. Discovery of cis-N-(1-(4-(Methylamino)cyclohexyl)indolin-6-yl)thiophene-2-carboximidamide: A 1,6-Disubstituted Indoline Derivative as a Highly Selective Inhibitor of Human Neuronal Nitric Oxide Synthase (nNOS) without Any Cardiovascular Liabilities. J. Med. Chem. 2012, 55 (5), 2014–2027. View Source
- [2] Mladenova, G.; Annedi, S. C.; Ramnauth, J.; Maddaford, S. P.; Rakhit, S.; Andrews, J. S.; Zhang, D.; Porreca, F. First-in-Class, Dual-Action, 3,5-Disubstituted Indole Derivatives Having Human Nitric Oxide Synthase (nNOS) and Norepinephrine Reuptake Inhibitory (NERI) Activity for the Treatment of Neuropathic Pain. J. Med. Chem. 2012, 55 (7), 3488–3501. View Source
